6-Amino-5-bromopyridine-3-sulfonic acid
CAS No.: 247582-62-3
Cat. No.: VC20769588
Molecular Formula: C5H5BrN2O3S
Molecular Weight: 253.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 247582-62-3 |
---|---|
Molecular Formula | C5H5BrN2O3S |
Molecular Weight | 253.08 g/mol |
IUPAC Name | 6-amino-5-bromopyridine-3-sulfonic acid |
Standard InChI | InChI=1S/C5H5BrN2O3S/c6-4-1-3(12(9,10)11)2-8-5(4)7/h1-2H,(H2,7,8)(H,9,10,11) |
Standard InChI Key | AQPIHLQSXPSMHZ-UHFFFAOYSA-N |
Isomeric SMILES | C1=C(C=NC(=C1Br)[NH3+])S(=O)(=O)[O-] |
SMILES | C1=C(C=NC(=C1Br)N)S(=O)(=O)O |
Canonical SMILES | C1=C(C=[NH+]C(=C1Br)N)S(=O)(=O)[O-] |
Introduction
Chemical Structure and Properties
Structural Identification and Nomenclature
6-Amino-5-bromopyridine-3-sulfonic acid possesses a pyridine core with three functional groups: an amino group at position 6, a bromine atom at position 5, and a sulfonic acid group at position 3. This arrangement of substituents gives the molecule its distinctive chemical properties and reactivity profile . The compound's structural identifiers are comprehensively documented as shown in Table 1.
Table 1: Structural Identifiers of 6-Amino-5-bromopyridine-3-sulfonic acid
Identifier Type | Value |
---|---|
CAS Number | 247582-62-3 |
IUPAC Name | 6-amino-5-bromopyridine-3-sulfonic acid |
Molecular Formula | C₅H₅BrN₂O₃S |
InChI | InChI=1S/C5H5BrN2O3S/c6-4-1-3(12(9,10)11)2-8-5(4)7/h1-2H,(H2,7,8)(H,9,10,11) |
InChIKey | AQPIHLQSXPSMHZ-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=C1Br)N)S(=O)(=O)O |
The compound features multiple synonyms based on different numbering systems of the pyridine ring, including 2-amino-3-bromopyridine-5-sulfonic acid, which emphasizes the alternative position numbering starting from the nitrogen atom of the pyridine ring .
Physical and Chemical Properties
6-Amino-5-bromopyridine-3-sulfonic acid exhibits specific physical and chemical properties that influence its handling, storage, and application in chemical research. These properties are summarized in Table 2.
Table 2: Physical and Chemical Properties of 6-Amino-5-bromopyridine-3-sulfonic acid
Property | Value |
---|---|
Molecular Weight | 253.08 g/mol |
Physical State | Solid |
Density | 2.0±0.1 g/cm³ |
Melting Point | >250°C |
XLogP3-AA | -0.1 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 5 |
Rotatable Bond Count | 1 |
Polar Surface Area (PSA) | 101.66 |
LogP | 1.45 |
Index of Refraction | 1.669 |
Exact Mass | 251.92043 Da |
The high melting point (>250°C) indicates strong intermolecular forces, likely including hydrogen bonding between the sulfonic acid groups and potential π-stacking interactions of the aromatic rings . The moderate polar surface area (101.66) and LogP value (1.45) suggest a balance between hydrophilic and hydrophobic properties, which can influence the compound's solubility in various solvents .
Synthesis and Chemical Reactions
Synthetic Routes
One potential synthetic approach involves using 2-amino-5-bromopyridine as a starting material, which can undergo sulfonation at the 3-position to introduce the sulfonic acid group. Alternatively, 2-aminopyridine derivatives can first be sulfonated and then selectively brominated at the 5-position using appropriate brominating agents.
The related compound 5-bromo-2-aminopyridine can be synthesized by treating 2-aminopyridine with N-bromosuccinimide (NBS), suggesting a potential route for introducing the bromine substituent. This could potentially be followed by directed sulfonation to achieve the target molecule.
Chemical Reactions
The search results indicate that 2-aminopyridine-3-sulfonyl chlorides, which are structurally related to 6-amino-5-bromopyridine-3-sulfonic acid, can undergo oxidative reactions with tertiary amines in the presence of air to produce sulfonylethenamines. For example, 2-amino-5-bromopyridine-3-sulfonyl chloride can react with triethylamine to yield the corresponding sulfonylethenamine.
This suggests that 6-Amino-5-bromopyridine-3-sulfonic acid, or its derivatives, could participate in similar reactions, potentially after conversion to the corresponding sulfonyl chloride. The amino group at position 6 and the bromine at position 5 offer additional sites for potential functionalization, making this compound versatile in organic synthesis.
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